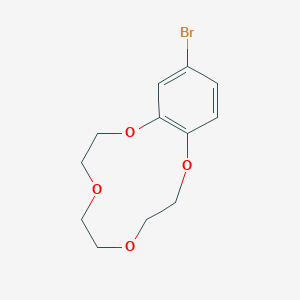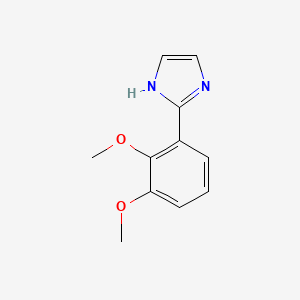
N-methoxy-N,3-dimethylheptanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-N-Methoxy-N,2-dimethylhexanamide-d3 is a deuterated derivative of (2S)-N-Methoxy-N,2-dimethylhexanamide. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. Deuterium labeling is often used in scientific research to study metabolic pathways, reaction mechanisms, and the behavior of molecules in various environments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-Methoxy-N,2-dimethylhexanamide-d3 typically involves the incorporation of deuterium into the molecular structure. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the precursor molecule are replaced with deuterium atoms under specific conditions. This can be achieved using deuterated solvents and catalysts that facilitate the exchange process.
Industrial Production Methods
Industrial production of (2S)-N-Methoxy-N,2-dimethylhexanamide-d3 may involve large-scale hydrogen-deuterium exchange reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of deuterated reagents. The use of specialized equipment to handle deuterium gas and maintain an inert atmosphere is also essential to prevent contamination and ensure high purity of the final product.
化学反应分析
Types of Reactions
(2S)-N-Methoxy-N,2-dimethylhexanamide-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
科学研究应用
(2S)-N-Methoxy-N,2-dimethylhexanamide-d3 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and catalysts, where deuterium labeling helps in elucidating reaction mechanisms and improving product yields.
作用机制
The mechanism of action of (2S)-N-Methoxy-N,2-dimethylhexanamide-d3 involves its interaction with molecular targets and pathways in the system under study. The presence of deuterium atoms can alter the rate of chemical reactions due to the kinetic isotope effect, where bonds involving deuterium are stronger and break more slowly than those with hydrogen. This property is exploited in studies to gain insights into reaction dynamics and molecular interactions.
相似化合物的比较
Similar Compounds
(2S)-N-Methoxy-N,2-dimethylhexanamide: The non-deuterated version of the compound.
(2S)-N-Methoxy-N,2-dimethylpentanamide: A similar compound with a shorter carbon chain.
(2S)-N-Methoxy-N,2-dimethylheptanamide: A similar compound with a longer carbon chain.
Uniqueness
(2S)-N-Methoxy-N,2-dimethylhexanamide-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis of the compound in various chemical and biological processes, making it a valuable tool in scientific investigations.
属性
分子式 |
C10H21NO2 |
|---|---|
分子量 |
187.28 g/mol |
IUPAC 名称 |
N-methoxy-N,3-dimethylheptanamide |
InChI |
InChI=1S/C10H21NO2/c1-5-6-7-9(2)8-10(12)11(3)13-4/h9H,5-8H2,1-4H3 |
InChI 键 |
VUKKXCDKJYYNRC-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C)CC(=O)N(C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B12284983.png)
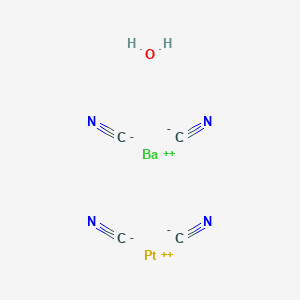
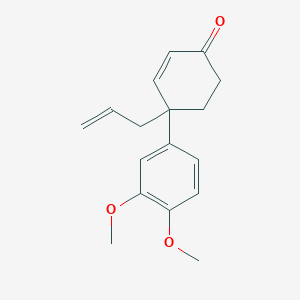
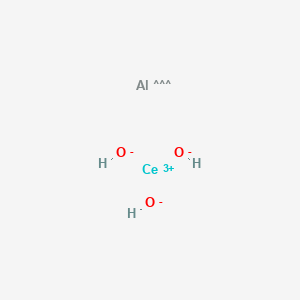
![(4,12-diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl) benzoate](/img/structure/B12285013.png)
![3-Propyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12285019.png)
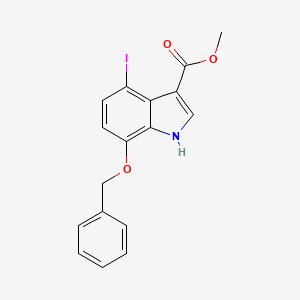
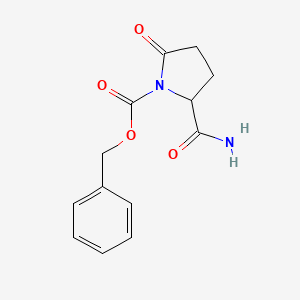
![Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B12285031.png)
![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride](/img/structure/B12285041.png)


